N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide
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Overview
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and biologically active agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide typically involves the reaction of 4-methylphenyl thiazole with 3-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-3-nitrobenzamide
- N-(2-methylphenyl)-3-nitrobenzamide
- 4-methyl-N-(2-methylphenyl)-3-nitrobenzamide
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-nitrobenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other similar compounds. The presence of the nitro group and the thiazole ring enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H15N3O3S/c1-12-5-7-13(8-6-12)18-20-15(11-25-18)10-19-17(22)14-3-2-4-16(9-14)21(23)24/h2-9,11H,10H2,1H3,(H,19,22) |
InChI Key |
SEQJDRXNQPCAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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